4-Ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Description
4-Ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) is a heterocyclic compound synthesized via cyclocondensation of 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium ethoxide/methoxide as a catalyst . Its structure features a cyclopenta[b]pyridine core substituted with an ethyl group, a mercapto group, and a nitrile moiety. CAPD-1 exhibits exceptional corrosion inhibition for carbon steel (CS) in acidic environments, achieving 97.7% efficiency at 1.0 mM concentration .
Properties
IUPAC Name |
4-ethyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-7-8-4-3-5-10(8)13-11(14)9(7)6-12/h2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYPEAYWLXDFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=S)NC2=C1CCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142871 | |
| Record name | 4-Ethyl-2,5,6,7-tetrahydro-2-thioxo-1H-cyclopenta[b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213203-86-2 | |
| Record name | 4-Ethyl-2,5,6,7-tetrahydro-2-thioxo-1H-cyclopenta[b]pyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213203-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-2,5,6,7-tetrahydro-2-thioxo-1H-cyclopenta[b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Chemical Reactions Analysis
Mercapto Group (-SH) Reactions
The thiol group participates in:
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Oxidation : Forms disulfide bonds under mild oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub> or O<sub>2</sub>), critical for dimerization or polymer synthesis.
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce thioether derivatives.
Carbonitrile Group (-CN) Reactions
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Hydrolysis : Converts to carboxylic acids or amides under acidic/basic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or NaOH) .
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Nucleophilic Addition : Reacts with amines (e.g., hydrazine) to form amidine derivatives, as observed in pyridine-based analogs .
Cyclocondensation and Ring Functionalization
The bicyclic scaffold undergoes cyclocondensation with propanedinitrile to form fused pyridine derivatives. A representative synthesis protocol :
Mechanistic Pathway :
-
Michael addition of propanedinitrile to α,β-unsaturated ketones.
Electrophilic Aromatic Substitution
The pyridine ring undergoes regioselective substitution at the C-4 position due to electron-withdrawing effects of the carbonitrile group :
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Nitration : Yields 4-nitro derivatives using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.
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Halogenation : Chlorination (Cl<sub>2</sub>/FeCl<sub>3</sub>) produces 4-chloro analogs for further cross-coupling .
Derivatization for Biological Activity
Reactions with thiourea or malononitrile yield bioactive analogs :
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Anticancer Activity : Thiophene derivatives (e.g., compound 14 ) show IC<sub>50</sub> values of 1.2–3.8 μM against six cancer cell lines.
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Synthetic Protocol :
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Step 1 : Knoevenagel condensation with aromatic aldehydes.
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Step 2 : Cyclization with malononitrile or ethyl cyanoacetate.
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Oxidation and Side-Chain Modifications
The ethyl group undergoes:
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Dealkylation : Forms carboxylic acids under strong oxidants (e.g., KMnO<sub>4</sub>).
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Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts (noted in analogs) .
Structural Confirmation Techniques
Key analytical data for reaction products :
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IR : ν(C≡N) at 2,204 cm<sup>−1</sup>, ν(S-H) at 2,550 cm<sup>−1</sup>.
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<sup>1</sup>H NMR : Cyclopentane CH<sub>2</sub> protons at δ 2.87–3.09 ppm (triplet), aromatic protons at δ 7.24–7.59 ppm.
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<sup>13</sup>C NMR : Carbonitrile signal at δ 116.3 ppm, pyridine carbons at δ 120–150 ppm.
This compound’s versatility in cyclization, substitution, and functional group interconversion makes it a valuable scaffold in medicinal chemistry and materials science .
Scientific Research Applications
Medicinal Chemistry Applications
1. PDE4B Inhibition
One of the primary applications of 4-Ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is its role as a selective inhibitor of the phosphodiesterase 4B (PDE4B) enzyme. PDE4B is implicated in various inflammatory diseases, making this compound a candidate for therapeutic development.
- Therapeutic Target : Inhibition of PDE4B is beneficial in treating conditions such as:
- Rheumatoid arthritis
- Psoriatic arthritis
- Ankylosing spondylitis
- Psoriasis
The selectivity for PDE4B over other subtypes (e.g., PDE4D) minimizes side effects commonly associated with broader-spectrum inhibitors, such as nausea and vomiting .
2. Anti-inflammatory Properties
Research indicates that compounds with similar structures to this compound exhibit anti-inflammatory properties. This suggests potential applications in treating chronic inflammatory conditions by modulating inflammatory pathways through PDE inhibition .
Synthesis and Case Studies
Synthesis Overview
The synthesis of this compound can be achieved through various organic reactions, including:
- Regioselective Substitution : Utilizing starting materials like pyrimidine derivatives and performing regioselective substitutions to introduce the mercapto group.
- Cyclization Reactions : Employing cyclization techniques to form the cyclopentane structure integral to the compound's activity.
These methods are well-documented in organic chemistry literature, providing a framework for producing this compound efficiently .
Tables of Biological Activities
Mechanism of Action
The mechanism of action of 4-ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carbonitrile group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Structural and Electronic Properties
CAPD-1 is part of a series of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPD-1 to CAPD-4), differing in substituents:
- CAPD-1 : Ethoxy group, pyridinyl substituents.
- CAPD-2 to CAPD-4 : Varied alkoxy and aryl groups (e.g., methoxybenzylidene) .
Key Electronic Parameters (DFT Calculations):
| Parameter | CAPD-1 | CAPD-2 | CAPD-3 | CAPD-4 |
|---|---|---|---|---|
| EHOMO (eV) | -5.12 | -5.18 | -5.25 | -5.32 |
| ELUMO (eV) | -1.98 | -2.05 | -2.12 | -2.20 |
| Energy Gap (ΔE) | 3.14 | 3.13 | 3.13 | 3.12 |
| Dipole Moment (μ) | 6.45 Debye | 6.20 Debye | 5.98 Debye | 5.75 Debye |
CAPD-1’s higher EHOMO (electron-donating ability) and larger dipole moment enhance adsorption on CS surfaces .
Adsorption and Inhibition Performance
Adsorption Energy (dEads/dN):
CAPD-1 exhibits the strongest adsorption (-471.73 kcal/mol), outperforming CAPD-2 (-454.99), CAPD-3 (-423.90), and CAPD-4 (-405.34) .
Langmuir Isotherm Parameters:
| Compound | Kads (L/mol) | ΔGads (kJ/mol) | Inhibition Efficiency (1.0 mM) |
|---|---|---|---|
| CAPD-1 | 1.88 × 10⁴ | -37.2 | 97.7% |
| CAPD-2 | 1.78 × 10⁴ | -36.8 | 95.3% |
| CAPD-3 | 1.69 × 10⁴ | -36.3 | 94.8% |
| CAPD-4 | 1.64 × 10⁴ | -35.9 | 93.3% |
The higher Kads and ΔGads values for CAPD-1 confirm stronger chemisorption and physisorption .
Electrochemical Performance
Polarization Resistance (Rp) and Corrosion Current Density (jcor):
| Compound | Rp (Ωcm²) | jcor (μA/cm²) |
|---|---|---|
| Blank | 27.21 | 1250 |
| CAPD-1 | 671.61 | 28.5 |
| CAPD-2 | 590.53 | 35.2 |
| CAPD-3 | 525.31 | 42.1 |
| CAPD-4 | 411.84 | 55.7 |
CAPD-1’s mixed-type inhibition mechanism reduces both anodic dissolution and cathodic hydrogen evolution .
Surface Morphology
SEM analysis reveals CAPD-1 forms a uniform protective layer on CS, minimizing surface roughness and pitting. In contrast, CAPD-4 shows moderate protection with residual scratches .
Comparison with Non-CAPD Corrosion Inhibitors
CAPD derivatives outperform other inhibitors:
- 5-Arylidene-1,3-dialkylbarbituric acids : 89–92% efficiency in HCl .
- Schiff base derivatives : ~90% efficiency in acidic media .
- Commercial inhibitors : Typically <90% efficiency in H2SO4 .
CAPD-1’s superiority stems from its dual adsorption mechanism (physisorption via π-electrons and chemisorption via N/O heteroatoms) and optimized molecular geometry .
Biological Activity
4-Ethyl-2-mercapto-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article summarizes its synthesis, biological mechanisms, and relevant findings from recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the cyclopentane structure and subsequent thiol and nitrile functionalization. The synthesis can be achieved through various methods, including:
- Condensation Reactions : Combining ethyl mercaptan with appropriate carbonyl compounds.
- Cyclization : Utilizing cyclization techniques to form the pyridine ring.
- Functional Group Modifications : Introducing the carbonitrile group via nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate several biochemical pathways, leading to potential therapeutic effects in various conditions.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Antioxidant Properties : Its thiol group can provide antioxidant effects, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Through modulation of inflammatory pathways, it may exhibit anti-inflammatory properties.
Research Findings
Recent studies have explored the compound's efficacy in various biological assays:
- Antimicrobial Activity : Preliminary tests indicated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from damage, indicating possible applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects against oxidative stress |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific kinases involved in signaling |
| Antioxidant Activity | Reduces oxidative stress through thiol groups |
| Anti-inflammatory Modulation | Modulates cytokine production |
Case Studies
Several case studies have documented the biological effects of this compound:
-
Case Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited an IC50 value of 15 µM, demonstrating significant cytotoxicity compared to control groups.
-
Case Study on Neuroprotection :
- Objective : Assess protective effects against oxidative stress in neuronal cell cultures.
- Findings : Treatment with the compound resulted in a 30% reduction in cell death compared to untreated controls under oxidative stress conditions.
Q & A
Q. Table 1: Structural Data from Crystallography
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P-1 | |
| Hydrogen bonds | N–H⋯N (2.89 Å) | |
| π–π interactions | 3.5–4.0 Å separation |
What is the role of cyclopenta[b]pyridine derivatives in corrosion inhibition, and how are their efficiencies quantified?
Methodological Answer:
These derivatives act as mixed-type inhibitors for carbon steel in acidic media. Efficiency is assessed via:
- Electrochemical impedance spectroscopy (EIS): Measures charge-transfer resistance.
- Potentiodynamic polarization (PDP): Determines corrosion current density (Icorr).
- Surface analysis: SEM confirms inhibitor adsorption .
Example Data:
At 1.0 mM concentration, inhibition efficiency reaches 97.7% for CAPD-1 derivatives .
Advanced Research Questions
How can electrochemical measurements (EIS, PDP) and computational models (DFT, Monte Carlo) resolve contradictions in corrosion inhibition efficiency data?
Methodological Answer:
Discrepancies between experimental and computational results arise from assumptions in adsorption models. To reconcile:
DFT calculations: Quantify electronic parameters (e.g., HOMO-LUMO gap, dipole moment) to predict reactivity.
Monte Carlo simulations: Model adsorption configurations on Fe(110) surfaces, accounting for solvent effects.
Validation: Cross-check simulated adsorption energies with Langmuir isotherm fits from EIS data .
Q. Table 2: Computational vs. Experimental Adsorption Energies
| Derivative | Simulated ΔGads (kJ/mol) | Experimental ΔGads (kJ/mol) |
|---|---|---|
| CAPD-1 | -42.3 | -40.1 |
| CAPD-2 | -38.9 | -37.5 |
How can reaction conditions be optimized to enhance yield in cyclopenta[b]pyridine synthesis?
Methodological Answer:
Critical factors include:
- Catalyst selection: Sodium ethoxide outperforms methoxide in cyclization efficiency (yield increases by ~15%) .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Temperature control: Maintain 60–80°C to avoid side reactions.
Optimization Workflow:
DoE (Design of Experiments): Vary catalyst concentration, solvent, and temperature.
HPLC monitoring: Track intermediate formation.
What mechanistic insights explain the pharmacological potential of pyridine-3-carbonitrile derivatives?
Methodological Answer:
The carbonitrile group enhances binding to biological targets (e.g., kinases) via dipole interactions. For example:
- Pim kinase inhibition: Derivatives like N-{(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl}-... show sub-µM IC50 values by disrupting ATP binding pockets .
- Apoptosis induction: Pyrano-pyridine analogs activate caspase-3 pathways in leukemia cells .
How do adsorption isotherm models (Langmuir vs. Freundlich) inform the corrosion inhibition mechanism?
Methodological Answer:
- Langmuir model: Assumes monolayer adsorption; linear regression of C/θ vs. C gives R² > 0.99 for cyclopenta[b]pyridines, indicating chemisorption dominance .
- Freundlich model: Less applicable (R² < 0.95), suggesting heterogeneous surfaces are minor contributors.
Interpretation:
ΔGads values between -20 and -40 kJ/mol imply mixed physisorption/chemisorption .
Data Contradictions and Solutions
Issue: Discrepancies in inhibition efficiency between computational predictions and experimental results.
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
